2-ethyl-2H-indazol-6-amine is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrazole ring. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. Its chemical formula is with a CAS number of 65642-31-1. The compound's structure allows for various functional modifications, making it a versatile building block in organic synthesis.
2-ethyl-2H-indazol-6-amine can be synthesized through several methods, primarily involving cyclization reactions of azidobenzaldehydes with amines. It is classified under organic compounds, specifically as an indazole derivative, which is noted for its diverse biological activities and potential therapeutic applications.
The synthesis of 2-ethyl-2H-indazol-6-amine can be achieved through multiple routes:
The molecular structure of 2-ethyl-2H-indazol-6-amine features:
The molecular weight is approximately 150.19 g/mol, and it has been characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure .
2-ethyl-2H-indazol-6-amine is involved in various chemical reactions:
The products formed from these reactions depend on the specific conditions used, with oxidation yielding oxides and substitution leading to various derivatives.
The mechanism of action for 2-ethyl-2H-indazol-6-amine involves interactions with specific molecular targets, often inhibiting certain enzymes or receptors that play critical roles in biological pathways. These interactions may lead to effects such as antimicrobial or anticancer activities, although detailed studies are required to elucidate the exact pathways involved .
Key chemical properties include:
Relevant analytical techniques such as NMR and MS provide insights into its physical state and stability characteristics .
The applications of 2-ethyl-2H-indazol-6-amine extend across various fields:
The indazole nucleus represents a privileged heterocyclic scaffold in drug discovery, characterized by a bicyclic structure comprising fused benzene and pyrazole rings. This system exhibits distinct tautomeric forms: the thermodynamically stable 1H-indazole and the less common but pharmacologically significant 2H-indazole isomer. The 2H-indazole configuration, where the hydrogen atom resides on the N1 nitrogen (leaving N2 as a tertiary center), provides a critical structural advantage for drug design. This configuration enables versatile functionalization at the N2 position, creating opportunities for optimizing target binding and pharmacokinetic properties. The planar aromatic system facilitates π-π stacking interactions with biological targets, while the hydrogen-bonding capabilities of the ring nitrogen atoms and substituents enable specific molecular recognition [4] [10].
2-Ethyl-2H-indazol-6-amine exemplifies the strategic functionalization of this core scaffold. The ethyl group at the N2 position contributes substantial steric influence while maintaining metabolic stability compared to bulkier substituents. The primary amine at the C6 position serves as a versatile synthetic handle for further derivatization or as a direct participant in hydrogen-bonding interactions with biological targets. This specific substitution pattern creates a molecular topography ideally suited for occupying the adenine-binding pocket of kinases, mimicking the hydrogen-bonding pattern of ATP while introducing selectivity elements [4] [6]. The electronic distribution across the indazole ring, influenced by the electron-donating amine group, further enhances binding affinity to target proteins through dipole interactions and charge transfer.
Drug Name | Indazole Tautomer | Target | Primary Therapeutic Indication | Year Approved |
---|---|---|---|---|
Benzydamine | 1H-Indazole | Multiple inflammatory pathways | Anti-inflammatory | 1960s |
Granisetron | 1H-Indazole | 5-HT₃ receptor | Chemotherapy-induced nausea | 1993 |
Pazopanib | 1H-Indazole | VEGFR, PDGFR, c-Kit | Renal cell carcinoma | 2009 |
Niraparib | 1H-Indazole | PARP1/2 | Ovarian cancer | 2017 |
2-Ethyl-2H-indazol-6-amine derivatives | 2H-Indazole | ASK1, AAK1, others | Investigational (kinase inhibition) | N/A |
Indazole chemistry traces its origins to Emil Fischer's pioneering work in the late 19th century, who first defined the indazole system as a "pyrazole ring fused with a benzene ring." Early investigations focused on the synthetic challenges of accessing the indazole core and its fundamental chemical behavior. The mid-20th century witnessed the first therapeutic applications of indazole derivatives with the development of benzydamine (1960s), a non-steroidal anti-inflammatory drug (NSAID) exploiting the 1H-indazole scaffold. This milestone demonstrated the pharmacological viability of the indazole system and stimulated further exploration [4] [10].
The 1990s marked a significant expansion with the approval of granisetron, a selective 5-HT₃ receptor antagonist featuring a 1H-indazole core, for managing chemotherapy-induced nausea and vomiting. This era coincided with advances in heterocyclic synthesis methodologies, enabling more efficient routes to substituted indazoles. The 21st century ushered in the kinase inhibitor era for indazole chemistry, exemplified by pazopanib (VEGFR/PDGFR/c-Kit inhibitor, approved 2009) and niraparib (PARP inhibitor, approved 2017). These drugs highlighted the capacity of indazole derivatives to interact with ATP-binding domains in clinically relevant targets. Within this context, 2H-indazole derivatives like 2-ethyl-2H-indazol-6-amine emerged as specialized scaffolds offering distinct advantages in kinase inhibition profiles compared to their 1H-indazole counterparts. The strategic placement of the ethyl group at N2 and the amine at C6 represented a deliberate design choice to optimize target engagement and drug-like properties [4] .
2-Ethyl-2H-indazol-6-amine (molecular formula: C₉H₁₁N₃; molecular weight: 161.20 g/mol; canonical SMILES: CCn1cc2ccc(N)cc2n1) serves as a versatile chemical building block for developing targeted kinase inhibitors. Its structural significance lies in the synergistic combination of its substituents and their spatial arrangement. The 2-ethyl group enhances selectivity by occupying specific hydrophobic pockets adjacent to the ATP-binding site in kinases, while the 6-amino group serves as a critical hydrogen bond donor/acceptor for interactions with kinase hinge regions. This moiety effectively mimics the adenine-ribose system of ATP while providing synthetic accessibility for further structural optimization [2] [5] [1].
Molecular docking studies reveal that derivatives based on this core scaffold exhibit preferential binding to kinases such as Apoptosis Signal-regulating Kinase 1 (ASK1) and Adaptor-Associated Kinase 1 (AAK1). For ASK1 inhibitors, the indazole nitrogen atoms form crucial hydrogen bonds with Val757 and Gly755 within the hinge region, replicating the interactions typically mediated by the adenine ring of ATP. The ethyl group at N2 protrudes into a hydrophobic subpocket, enhancing binding affinity and selectivity. Similarly, in AAK1 inhibition, the 2-ethyl-6-amino substituted indazole core enables compounds like SGC-AAK1-1 to achieve exceptional selectivity profiles across kinome screens, inhibiting only a few off-target kinases at concentrations significantly higher than the AAK1 IC₅₀. This selectivity is attributed to the precise steric and electronic complementarity achieved by the 2-ethyl-2H-indazol-6-amine scaffold within the unique topology of the AAK1 active site [4] [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1